molecular formula C10H10FIZn B14901348 4-(3-Fluorophenyl)-2-butenylzinc iodide

4-(3-Fluorophenyl)-2-butenylzinc iodide

Cat. No.: B14901348
M. Wt: 341.5 g/mol
InChI Key: GJLSGKBLIRUTSX-UHFFFAOYSA-M
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Description

4-(3-Fluorophenyl)-2-butenylzinc iodide is an organozinc compound that features a zinc atom bonded to a 4-(3-fluorophenyl)-2-butenyl group and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-fluorophenyl)-2-butenyl bromide with zinc in the presence of iodine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-(3-Fluorophenyl)-2-butenyl bromide+Zn+I24-(3-Fluorophenyl)-2-butenylzinc iodide\text{4-(3-Fluorophenyl)-2-butenyl bromide} + \text{Zn} + \text{I}_2 \rightarrow \text{this compound} 4-(3-Fluorophenyl)-2-butenyl bromide+Zn+I2​→4-(3-Fluorophenyl)-2-butenylzinc iodide

Industrial Production Methods

Industrial production methods for organozinc compounds like this compound often involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-butenylzinc iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions, often reducing other compounds in the process.

    Substitution: The zinc-iodide bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with different functional groups.

Scientific Research Applications

4-(3-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the synthesis of complex organic molecules, which are important in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-fluorophenyl)-2-butenylzinc iodide exerts its effects involves the transfer of the 4-(3-fluorophenyl)-2-butenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a catalyst in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)-2-butenylmagnesium bromide: Another organometallic compound with similar reactivity.

    4-(3-Fluorophenyl)-2-butenyllithium: A lithium-based analogue with different reactivity and stability.

    4-(3-Fluorophenyl)-2-butenylboronic acid: A boron-containing compound used in Suzuki-Miyaura coupling reactions.

Uniqueness

4-(3-Fluorophenyl)-2-butenylzinc iodide is unique due to its specific reactivity profile, which is influenced by the presence of the zinc atom and the iodide ion. This makes it particularly useful in certain types of organic synthesis reactions where other organometallic compounds may not be as effective.

Properties

Molecular Formula

C10H10FIZn

Molecular Weight

341.5 g/mol

IUPAC Name

1-but-3-enyl-3-fluorobenzene;iodozinc(1+)

InChI

InChI=1S/C10H10F.HI.Zn/c1-2-3-5-9-6-4-7-10(11)8-9;;/h4,6-8H,1,3,5H2;1H;/q-1;;+2/p-1

InChI Key

GJLSGKBLIRUTSX-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CCC1=CC(=CC=C1)F.[Zn+]I

Origin of Product

United States

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